molecular formula C18H21F3N4O B2921837 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-88-0

1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2921837
CAS No.: 2034506-88-0
M. Wt: 366.388
InChI Key: PKCIRCVKGNQYKM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the pyrazolyl-urea class of molecules . This compound features a pyrazole nucleus, a privileged scaffold in the synthesis of biologically active compounds, directly linked to a urea function . The pyrazole ring is a five-membered heterocycle known for its amphoteric properties and the ability to act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets . The incorporation of the urea group further enhances this potential, as the urea moiety is an excellent hydrogen bond donor and acceptor, often improving aqueous solubility and providing robust binding affinity for a range of protein targets . Pyrazolyl-urea derivatives are investigated for a wide spectrum of biological activities. These molecules have demonstrated potential as inhibitors of various protein kinases (such as Src and p38-MAPK), human carbonic anhydrase II (hCA II), and cannabinoid (CB1) receptors, highlighting their versatility in modulating intracellular pathways . Research indicates this class of compound shows promise in areas including anticancer, anti-inflammatory, and anti-pathogenic agent development . The trifluoromethyl group on the pyrazole ring is a common pharmacophore known to influence the molecule's electronic properties, metabolic stability, and overall bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers can leverage this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating novel mechanisms of action in various disease models.

Properties

IUPAC Name

1-cyclopentyl-3-phenyl-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIRCVKGNQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea generally involves a multi-step process:

  • Step 1: : The initial synthesis of the pyrazole intermediate through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

  • Step 2: : Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination.

  • Step 3: : Coupling of the pyrazole derivative with a phenyl isocyanate to form the urea linkage.

  • Step 4: : Introduction of the cyclopentyl group through a suitable alkylation reaction.

Industrial Production Methods

In an industrial context, the synthesis of this compound typically follows a similar path but often utilizes more cost-effective reagents and scalable conditions, including optimization of reaction temperature, pressure, and solvent choice to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its electronic properties.

  • Reduction: : Reduction can be used to modify the existing functional groups or achieve partial hydrogenation of double bonds.

  • Substitution: : The trifluoromethyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed from These Reactions

The products depend on the specific reaction conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and substituted analogs.

Scientific Research Applications

Chemistry

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

The compound is explored for its potential as an enzyme inhibitor or receptor antagonist, aiding in the study of biological pathways and processes.

Medicine

In pharmacological research, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Industry

The compound's unique properties make it useful in the development of agrochemicals, polymers, and specialty materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or proteins. These interactions often involve binding to the active site or allosteric site, thereby modulating the activity of the target molecule. The exact pathways and mechanisms depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives with Pyrazole Moieties

Compound Name Key Structural Features Similarity Index Biological Relevance
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Cyclopentyl, phenyl, urea, trifluoromethyl-pyrazole Reference Kinase/GPCR modulation
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 345637-71-0) Acetic acid, methyl-trifluoromethyl-pyrazole 0.91 Intermediate in drug synthesis
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Thiophene, phenyl, urea, pyrazole N/A Unreported biological activity
A-425619 (1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) Isoquinoline, benzyl, urea, trifluoromethyl N/A TRPV1 antagonist

Key Observations :

  • Trifluoromethyl-Pyrazole vs. Thiophene : Replacing the cyclopentyl group with thiophene (as in ) increases aromaticity but may reduce membrane permeability due to higher polarity.
  • Urea Linker: All compounds retain the urea scaffold, critical for hydrogen bonding. However, A-425619 replaces the pyrazole with an isoquinoline ring, shifting its target specificity toward TRPV1 channels.

Research Findings

  • Potency vs. Selectivity: The title compound’s cyclopentyl group may improve selectivity over A-425619, which exhibits off-target effects due to its planar isoquinoline ring.
  • Thermodynamic Solubility : Estimated at <10 µM (similar to SB705498), limiting oral bioavailability without formulation aids.

Biological Activity

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a trifluoromethyl group, which has been shown to enhance the pharmacological properties of various drugs. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F3N3O, with a molecular weight of approximately 367.39 g/mol. The presence of the trifluoromethyl group significantly influences its interaction with biological targets.

This compound acts primarily through inhibition of specific enzymes and modulation of signaling pathways:

  • Carbonic Anhydrase Inhibition : Similar compounds have been shown to inhibit human carbonic anhydrase II (hCA II), a metalloenzyme crucial for various physiological processes. The urea moiety in this compound may facilitate binding to the active site of the enzyme, thus inhibiting its activity .
  • Antibacterial Activity : Research indicates that pyrazolyl-ureas exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL, suggesting moderate antimicrobial activity .

Biological Activity Data

Biological Activity Effect Reference
Inhibition of hCA IIPotential therapeutic target for glaucoma and other conditions
Antimicrobial PropertiesModerate activity against bacterial strains
Modulation of MAPK/ERK PathwayInfluences cell proliferation and differentiation

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Enzyme Interaction Studies : A study highlighted the interaction of pyrazole derivatives with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to altered pharmacokinetics and efficacy in therapeutic applications.
  • In Vivo Efficacy : In animal models, related compounds demonstrated significant anti-inflammatory effects by inhibiting cytokine production, highlighting their potential in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the urea and pyrazole moieties can enhance potency against specific biological targets. For instance, adding substituents to the phenyl ring improved inhibition rates in various assays .

Q & A

Q. Methodological Example :

VariableRange TestedOptimal ValueImpact on Yield
Reaction Temp60–120°C90°CMaximizes amidylation
Solvent (DMF)10–30% v/v20% v/vBalances solubility and reactivity
Catalyst Load1–5 mol%3 mol%Reduces side-product formation

What advanced techniques validate the compound’s structural conformation?

Basic Research Focus :
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles and stereochemistry, particularly for the trifluoromethylpyrazole group. Evidence from analogous compounds (e.g., 3-ethyl-4-phenoxy pyrazoles) shows that SCXRD resolves ambiguities in urea linkage geometry .

Advanced Research Focus :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electronic interactions between the phenyl and pyrazole rings. Comparing computed IR/NMR spectra with experimental data identifies discrepancies caused by crystal packing effects .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus :
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach is recommended:

Normalize Data : Adjust for variables like cell viability assay type (MTT vs. ATP luminescence).

QSAR Modeling : Relate structural features (e.g., trifluoromethyl group electronegativity) to activity trends.

Dose-Response Validation : Reproduce assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) .

What computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Focus :
Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) hybrid models can simulate intermediates in urea bond formation. For instance, transition-state analysis of the nucleophilic substitution at the ethyl linker identifies steric hindrance from the cyclopentyl group as a rate-limiting factor .

Q. Key Computational Parameters :

MethodApplicationOutcome
QM/MMTransition-state energy calculationIdentifies activation barriers
MD SimulationsSolvent interaction dynamicsPredicts aggregation tendencies

How should researchers design experiments to assess metabolic stability?

Basic Research Focus :
Use liver microsome assays (human/rat) with LC-MS quantification. Key parameters:

  • Incubation Time : 0–60 minutes to track degradation half-life.
  • Co-factor Cocktail : NADPH regeneration system for Phase I metabolism.

Advanced Research Focus :
Isotope labeling (e.g., ¹⁴C at the urea carbonyl) tracks metabolite formation. High-resolution mass spectrometry (HRMS) identifies hydroxylated or N-dealkylated products .

What strategies mitigate crystallinity issues during formulation?

Advanced Research Focus :
Amorphous solid dispersions (ASDs) with polymers like HPMCAS improve solubility. Use Hot-Melt Extrusion (HME) with:

PolymerDrug LoadProcessing TempStability Outcome
HPMCAS20% w/w150°C>6 months at 25°C

Pair with modulated DSC to monitor glass transition (Tg) shifts during stability testing .

How do steric effects from the cyclopentyl group influence receptor binding?

Advanced Research Focus :
Molecular docking (AutoDock Vina) with flexible side-chain sampling reveals:

  • Steric Clashes : Cyclopentyl restricts access to hydrophobic pockets <5 Å in diameter.
  • Enthalpic Penalty : Van der Waals repulsion reduces binding affinity by ~2 kcal/mol in rigid receptors.
    Free-energy perturbation (FEP) calculations quantify these effects .

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